N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its adamantane and chromene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantan-1-yloxyethylamine. This intermediate is then reacted with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid chloride under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its adamantane structure provides steric hindrance, making it useful in the design of conformationally restricted compounds.
Biology: The biological applications of this compound include its potential use as a cytotoxic agent in cancer research. Studies have shown that adamantane derivatives can exhibit cytotoxicity against various cancer cell lines.
Medicine: In medicine, this compound may be explored for its therapeutic properties. Its chromene moiety is known for its anti-inflammatory and antioxidant activities, making it a candidate for drug development.
Industry: In the industry, this compound can be used in the production of advanced materials, such as high-performance polymers and nanomaterials. Its unique structure can contribute to the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane group can bind to enzymes or receptors, modulating their activity. The chromene moiety may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
N-(adamantan-1-yl)-2-iodoacetamide
N-(adamantan-1-yl)-2-oxoacetamide derivatives
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives
Uniqueness: N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of adamantane and chromene groups. This combination provides both steric hindrance and antioxidant properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-27-18-2-3-20-17(9-18)10-19(22(26)29-20)21(25)24-4-5-28-23-11-14-6-15(12-23)8-16(7-14)13-23/h2-3,9-10,14-16H,4-8,11-13H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNRQXSZXRIHGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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